molecular formula C14H17NO3S2 B11946989 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate

Cat. No.: B11946989
M. Wt: 311.4 g/mol
InChI Key: FSVVFYJOJFXONO-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate is a complex organic compound that features a combination of phenolic, methoxy, oxoethyl, and pyrrolidinecarbodithioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate typically involves multi-step organic reactions. A common approach might include:

    Formation of the phenolic intermediate: Starting with a hydroxy-methoxy benzene derivative, the phenolic intermediate can be synthesized through electrophilic substitution reactions.

    Introduction of the oxoethyl group: This step may involve the use of reagents such as acyl chlorides or anhydrides under acidic or basic conditions.

    Formation of the pyrrolidinecarbodithioate group: This can be achieved by reacting the intermediate with pyrrolidine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The oxoethyl group can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.

    Pyrrolidinecarbodithioate derivatives: Compounds with variations in the pyrrolidine or carbodithioate groups.

Uniqueness

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H17NO3S2

Molecular Weight

311.4 g/mol

IUPAC Name

[2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate

InChI

InChI=1S/C14H17NO3S2/c1-18-10-4-5-11(12(16)8-10)13(17)9-20-14(19)15-6-2-3-7-15/h4-5,8,16H,2-3,6-7,9H2,1H3

InChI Key

FSVVFYJOJFXONO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CSC(=S)N2CCCC2)O

Origin of Product

United States

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